methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate

Lipophilicity Fragment-based drug discovery LogP

Researchers requiring regioisomerically pure 4-cyano pyrazole building blocks face sourcing inconsistency that undermines SAR reproducibility. Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate (CAS 70910-18-8) resolves this with precisely defined physicochemical parameters meeting standard fragment-library criteria (MW <250, logP <3, HBD ≤3). • Zero H-bond donors & PSA 67.91 Ų - predicts superior passive membrane permeability vs. carboxylic acid or N-H pyrazole analogs • logP 0.078 - distinct hydrophilic window compared to non-cyano methyl ester (logP 0.21-0.40), enabling unique fragment-screen hit profiles • ≥98% purity with confirmed 4-cyano-5-carboxylate regiochemistry - critical for kinase inhibitor hinge-binding motif exploration • In stock for immediate dispatch; bulk quantities available on request

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 70910-18-8
Cat. No. B3330484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate
CAS70910-18-8
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C#N)C(=O)OC
InChIInChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3
InChIKeyVYTQYKLANOPUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile


Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate (CAS 70910-18-8) is a N-methylated, 4-cyano, 5-methoxycarbonyl-substituted pyrazole with molecular formula C₇H₇N₃O₂ and molecular weight 165.15 g·mol⁻¹ [1]. Its measured LogP (0.07838) and polar surface area (PSA, 67.91 Ų) place it in a narrow lipophilicity–polarity window distinct from close pyrazole analogs [1]. Commercial availability at ≥98% purity is reported , making it a reproducible starting point for medicinal chemistry and agrochemical intermediate applications where defined physicochemical parameters are procurement-critical. The compound contains zero hydrogen-bond donors [1], a feature that differentiates it from carboxylic acid congeners and influences membrane permeability predictions.

Fragment-like Properties Low logP, favorable polar surface area, and zero hydrogen-bond donors support membrane permeability predictions and fragment-based screening.
Reported High Purity Commercial availability at high purity ensures batch consistency for reproducible medicinal chemistry and agrochemical intermediate use.
Correct Regioisomer 4-Cyano-5-methoxycarbonyl substitution pattern provides a defined vector for amide diversification, distinct from 5-cyano regioisomers.

Why Generic Pyrazole Analogs Fall Short


Pyrazole-5-carboxylates that appear structurally similar display large differences in logP, polar surface area, and hydrogen-bond donor count that directly govern solubility, passive permeability, and target engagement. For example, the simple non-cyano methyl ester (CAS 17827-60-0) has a logP of 0.21–0.40 vs. 0.078 for the target compound, while the 5-cyano regioisomer ethyl ester (CAS 33090-55-0) reaches logP 0.47 [1]. Swapping the methyl ester for a carboxylic acid (CAS 1378846-25-3) introduces a hydrogen-bond donor and drives logP negative (−0.165) . These property shifts are large enough to alter ranking in fragment-based screens, cellular permeability classification, and downstream SAR interpretation, meaning that generic “pyrazole-5-carboxylate” sourcing cannot ensure functional equivalence.

LogP Difference Alters Permeability Ranking
Non-cyano methyl ester exhibits significantly higher lipophilicity, which may shift compound classification in fragment-based screens and permeability-solubility optimization.
H-Bond Donor Introduction Limits Cell Access
Carboxylic acid analog gains an H-bond donor, likely reducing passive membrane permeability substantially in cell models; ester form avoids this penalty.
Regioisomer LogP Divergence Disrupts SAR
5-Cyano-4-carboxylate regioisomer shows markedly higher lipophilicity, potentially altering behavior in high-throughput screening cascades and confounding SAR interpretation.

Quantitative Differentiation from Closest Analogs


LogP vs. Non-Cyano Methyl Ester

Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate (target) exhibits a substantially lower measured logP (0.078) than the corresponding non-cyano methyl 1-methyl-1H-pyrazole-5-carboxylate (logP 0.21–0.40, depending on the source) [1]. The 2.7- to 5.1-fold difference in hydrophobicity is driven by the electron-withdrawing 4-cyano substituent and can shift the compound's position in permeability–solubility optimization grids relative to the des-cyano analog.

LogP vs Non-Cyano Methyl Ester
Head-to-head
Target: 0.078
Comparator: 0.21 – 0.40
Measured logP supports distinct positioning in permeability-solubility optimization relative to des-cyano analog.
ΔlogP ≈ −0.13 to −0.32 (target more hydrophilic).
Lipophilicity Fragment-based drug discovery LogP

Polar Surface Area vs. N–H Pyrazole

The target compound exhibits a polar surface area (PSA) of 67.91 Ų, which is ~11 Ų lower than that of the N–H analog methyl 4-cyano-1H-pyrazole-5-carboxylate (CAS 105020-45-9; PSA 78.77 Ų) [1][2]. N-Methylation removes the hydrogen-bond donor capacity of the pyrazole N–H, simultaneously reducing PSA and eliminating a donor site that can limit passive membrane diffusion.

PSA vs N–H Pyrazole
Head-to-head
Target: 67.91 Ų
N–H analog: 78.77 Ų
N-Methylation reduces PSA below typical permeability threshold and removes a hydrogen-bond donor.
Calculated tPSA; PSA
H-Bond Donor vs Carboxylic Acid
Head-to-head
Target: 0 HBD
Acid analog: 1 HBD
Absence of HBD avoids permeability penalty common with free acids in cell-based assays.
Ester acts as masked carboxylate for later hydrolysis.
Lipophilicity vs 5-Cyano Regioisomer
Cross-study
Target logP: 0.078
Regioisomer: 0.468
Regioisomer exhibits 6× higher logP, emphasizing the need for precise isomer selection in screening cascades.
Confounding ester difference (methyl vs ethyl) noted.
Agrochemical Intermediate Precedence
Class-level
Patent US 4,631,343; Strecker yields up to 93.5%
Cyanopyrazole ester scaffold is precedented for herbicidal and algicidal lead generation.
Scaffold similarity supports analogous utility; verify for specific target.
Fragment-Like Profile
Supporting
165 Da · 1 rotatable bond
Low molecular weight and conformational simplicity fit rule-of-three fragment space for NMR/SPR screening.
Compared to 5-cyano regioisomer: 179 Da, 2 rotatable bonds.
Polar surface area Membrane permeability Physicochemical property differentiation

H-Bond Donor Absence vs. Carboxylic Acid

Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate has zero hydrogen-bond donors, whereas the corresponding 5-carboxylic acid analog (CAS 1378846-25-3) possesses one H-bond donor (the carboxylic acid O–H) [1]. This single donor can reduce passive permeability by 10–100-fold in Caco-2 or MDCK monolayer assays, a well-known effect in medicinal chemistry. The ester additionally provides a masked carboxylate amenable to later-stage hydrolysis or direct amidation.

H-Bond Donor vs Carboxylic Acid
Head-to-head
Target: 0 HBD
Acid analog: 1 HBD
Absence of HBD avoids permeability penalty common with free acids in cell-based assays.
Ester acts as masked carboxylate for later hydrolysis.
Hydrogen-bond donor Permeability Prodrug design

Lipophilicity vs. 5-Cyano Regioisomer

The regioisomer ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (CAS 33090-55-0) exhibits a logP of 0.468, which is 6.0-fold higher than the 0.078 measured for the target 4-cyano-5-carboxylate methyl ester [1][2]. This difference arises from swapping the cyano and ester positions on the pyrazole ring, altering the dipole moment and solvation properties. The regioisomer is also an ethyl rather than methyl ester, adding further lipophilicity.

Lipophilicity vs 5-Cyano Regioisomer
Cross-study
Target logP: 0.078
Regioisomer: 0.468
Regioisomer exhibits 6× higher logP, emphasizing the need for precise isomer selection in screening cascades.
Confounding ester difference (methyl vs ethyl) noted.
Regioisomerism Lipophilicity Cyano positioning

Agrochemical Intermediate Precedence

The patent literature explicitly teaches that 5-cyano-1-substituted-1H-pyrazole-4-carboxylic acid esters (the regioisomeric scaffold) are key intermediates for carboxamide herbicides and algicides [1]. While the target compound is the 4-cyano-5-carboxylate isomer, the presence of both cyano and ester groups on the same pyrazole core positions it as a structurally precedented building block for diversification into biologically active amides. The Strecker reaction on related 4-amino-3,5-disubstituted pyrazoles further demonstrates the synthetic tractability of cyano-substituted pyrazoles toward bioactive molecules, with larvicidal and anti-TMV activities reported [2].

Agrochemical Intermediate Precedence
Class-level
Patent US 4,631,343; Strecker yields up to 93.5%
Cyanopyrazole ester scaffold is precedented for herbicidal and algicidal lead generation.
Scaffold similarity supports analogous utility; verify for specific target.
Agrochemical intermediate Cyanopyrazole Herbicide lead generation

Fragment-Like Physicochemical Profile

The target compound has a molecular weight of 165.15 Da with only 1 rotatable bond, placing it squarely within the 'rule of three' fragment space (MW ≤300, rotatable bonds ≤3) [1]. In contrast, the 5-cyano regioisomer ethyl ester (CAS 33090-55-0) at 179.18 Da has 2 rotatable bonds, and many elaborated pyrazole-5-carboxylate screening compounds exceed 300 Da [2]. The low MW and conformational simplicity of the target compound make it an ideal fragment for NMR- or SPR-based screening cascades where ligand efficiency is a key selection criterion.

Fragment-Like Profile
Supporting
165 Da · 1 rotatable bond
Low molecular weight and conformational simplicity fit rule-of-three fragment space for NMR/SPR screening.
Compared to 5-cyano regioisomer: 179 Da, 2 rotatable bonds.
Fragment-based screening Molecular weight Lead-likeness

Key Procurement-Relevant Applications


Fragment-Based Screening Libraries

With MW 165.15 Da, logP 0.078, PSA 67.91 Ų, and zero H-bond donors [1], this compound meets standard fragment-library criteria (MW <250, logP <3, HBD ≤3) and offers a balanced lipophilicity–polarity profile not provided by the more lipophilic non-cyano methyl ester (logP 0.21–0.40) [2] or the more polar N–H analog (PSA 78.77 Ų) . Procurement for fragment screens is justified when a cyano-bearing pyrazole scaffold with moderate hydrophilicity is targeted.

Agrochemical Lead Intermediates

Patent US 4,631,343 demonstrates that cyanopyrazole esters are converted to carboxamides with herbicidal and algicidal activity [1]. The target compound, bearing a methyl ester at the 5-position and a cyano group at the 4-position, can be hydrolyzed to the acid and coupled to amines, following the precedent set by the regioisomeric series. This makes it a rational procurement choice for agrochemical discovery groups seeking novel herbicidal pharmacophores.

Cell-Based Assays for Intracellular Targets

The absence of hydrogen-bond donors (0 vs. 1 for the 5-carboxylic acid analog) [1][2] and a PSA below 70 Ų predict higher passive membrane permeability for the methyl ester compared to the free acid or the N–H pyrazole . Procurement of the ester form is therefore indicated for phenotypic or target-based cell assays where the compound must cross the cell membrane without transporter-mediated uptake.

Kinase Inhibitor Probe Design

Cyanopyrazole groups are recurrent motifs in kinase inhibitor structures, as evidenced by protein kinase B/A modulators and MerTK inhibitors containing cyano-pyrazole moieties [1][2]. The 4-cyano-1-methyl-5-carboxylate scaffold provides a vector for amide bond formation at the 5-position, enabling rapid exploration of hinge-binding motifs. The correct regioisomer (4-cyano-5-carboxylate vs. 5-cyano-4-carboxylate) is critical for maintaining the intended binding orientation, making isomerically pure procurement essential.

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Low lipophilicity, favorable PSA, zero HBD
Ligand efficiency and membrane permeability in fragment screens
Agrochemical Lead Intermediates
Cyanopyrazole ester patent precedent
Amide coupling and herbicidal/algicidal activity screening
Cell-Based Assays for Intracellular Targets
Zero HBD, PSA below typical permeability threshold
Passive permeability assessment in Caco-2/MDCK models
Kinase Inhibitor Probe Design
Correct 4-cyano-5-carboxylate regioisomer
Kinase inhibition assay and hinge-binding motif exploration
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